molecular formula C17H14FN5O2S B2569950 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide CAS No. 941988-88-1

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Cat. No.: B2569950
CAS No.: 941988-88-1
M. Wt: 371.39
InChI Key: COINCLXHWQKDNR-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the urea group: This step involves the reaction of an amine with an isocyanate or carbamoyl chloride.

    Attachment of the pyridin-3-ylmethyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridine moiety.

    Reduction: Reduction reactions can occur at the urea group or the thiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and pyridine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of thiazole compounds are often explored for their therapeutic potential in treating diseases like cancer, infections, and inflammatory conditions.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
  • 2-(3-(4-bromophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide
  • 2-(3-(4-methylphenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide

Uniqueness

The uniqueness of 2-(3-(4-fluorophenyl)ureido)-N-(pyridin-3-ylmethyl)thiazole-4-carboxamide lies in the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties, such as increasing its metabolic stability and altering its electronic characteristics.

Properties

IUPAC Name

2-[(4-fluorophenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN5O2S/c18-12-3-5-13(6-4-12)21-16(25)23-17-22-14(10-26-17)15(24)20-9-11-2-1-7-19-8-11/h1-8,10H,9H2,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COINCLXHWQKDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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